7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
7-(Hydroxymethyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,5-dimethyl-1-pyrroline N-oxide.
Addition Reaction: Pent-4-enylmagnesium bromide is added to the nitrone carbon.
Oxidation: The resulting compound is oxidized to form an alkenylnitrone.
Intramolecular Cycloaddition: An intramolecular 1,3-dipolar cycloaddition reaction occurs, forming an isoxazolidine ring.
Ring Opening: The isoxazolidine ring is then opened to yield the final product.
Industrial Production Methods: While specific industrial production methods for 7-(Hydroxymethyl)-2-azaspiro[4
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride or PPh3-CBr4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Methanesulfonyl chloride or PPh3-CBr4 are used for activating the hydroxyl group towards nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various functional derivatives depending on the substituent introduced.
Scientific Research Applications
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Comparison:
- Structural Differences: While similar in their spirocyclic structure, these compounds differ in the position and nature of substituents.
- Unique Properties: 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific hydroxymethyl group positioning, which influences its reactivity and potential applications .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-(hydroxymethyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H15NO2/c11-6-7-1-2-9(5-7)3-4-10-8(9)12/h7,11H,1-6H2,(H,10,12) |
InChI Key |
MXLOOUYJRLQLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2=O)CC1CO |
Origin of Product |
United States |
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